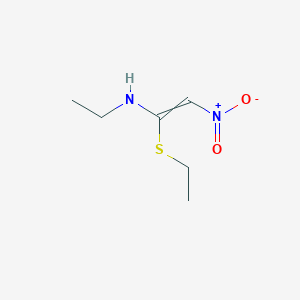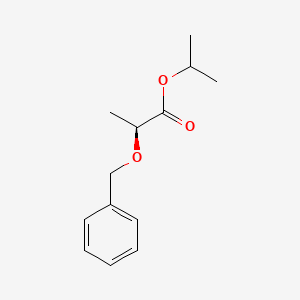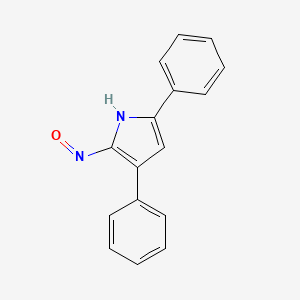![molecular formula C19H16Cl4O2 B14278716 1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} CAS No. 123389-00-4](/img/structure/B14278716.png)
1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}: is a synthetic organic compound characterized by its unique structure, which includes two benzene rings connected by a propane-2,2-diyl group and substituted with 1,2-dichloroethenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} typically involves the reaction of 4-(1,2-dichloroethenyl)phenol with propane-2,2-diyl bis(4-hydroxyphenyl) ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichloroethenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amines or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene)
- 1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol)
- 4,4’-(Propane-2,2-diyl)bis(2-allylphenol)
Comparison: 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} is unique due to the presence of dichloroethenyl groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs. The structural differences influence the compound’s properties and applications, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
123389-00-4 |
|---|---|
Molekularformel |
C19H16Cl4O2 |
Molekulargewicht |
418.1 g/mol |
IUPAC-Name |
1-(1,2-dichloroethenoxy)-4-[2-[4-(1,2-dichloroethenoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H16Cl4O2/c1-19(2,13-3-7-15(8-4-13)24-17(22)11-20)14-5-9-16(10-6-14)25-18(23)12-21/h3-12H,1-2H3 |
InChI-Schlüssel |
XNGUQHNUBRTFPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC(=CCl)Cl)C2=CC=C(C=C2)OC(=CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


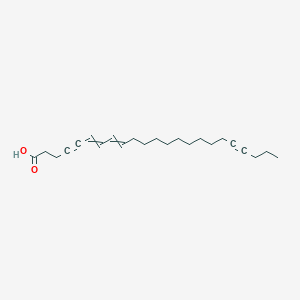


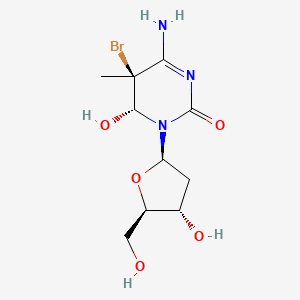
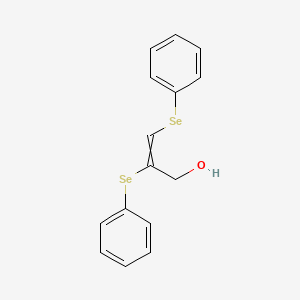

![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
